molecular formula C7H4Br2ClI B8140546 2-Bromo-3-chloro-5-iodobenzyl bromide

2-Bromo-3-chloro-5-iodobenzyl bromide

Cat. No.: B8140546
M. Wt: 410.27 g/mol
InChI Key: PFRMSUNTWZQHEN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic hydrocarbons are a class of organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). ncert.nic.in These compounds, also known as aryl halides or haloarenes, are fundamental building blocks in organic synthesis and are found in numerous naturally occurring and synthetic molecules. ncert.nic.in Polyhalogenated aromatic hydrocarbons, which contain multiple halogen substituents, are a significant subclass. mdpi.com Their chemical behavior is dictated by the nature of the halogen, its position on the aromatic ring, and the presence of other substituents. ncert.nic.in

Polycyclic Aromatic Hydrocarbons (PAHs) are compounds with two or more fused aromatic rings. nih.govwikipedia.org While 2-Bromo-3-chloro-5-iodobenzyl bromide is not a polycyclic system in the fused-ring sense, the principles of aromaticity and substitution patterns are central to understanding its chemistry. wikipedia.org The presence of multiple, different halogen atoms on a single benzene (B151609) ring, as seen in the title compound, creates a highly differentiated and synthetically versatile scaffold. nih.govewha.ac.kr

Importance of Benzylic Halides in Synthetic Transformations

Benzylic halides are compounds where a halogen atom is bonded to an sp³-hybridized carbon atom that is directly attached to an aromatic ring. ncert.nic.in This structural feature imparts significant reactivity, making them valuable reagents in organic synthesis. wikipedia.orgfiveable.me The carbon-halogen bond in benzylic halides is activated towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) because the adjacent aromatic ring can stabilize the transition state or the carbocation intermediate through resonance. youtube.comstackexchange.com

Benzylic halides are widely used for the introduction of the benzyl (B1604629) protecting group for alcohols and carboxylic acids. wikipedia.org They are also key precursors for a variety of chemical transformations. rsc.orgnih.gov For instance, they can be converted into:

Diarylalkanes through electrophilic substitution reactions with electron-rich arenes. rsc.org

Aryl nitriles via tandem substitution and oxidative rearrangement. nih.gov

Other benzyl derivatives through dehalogenation reactions. rsc.org

The reactivity of a benzylic halide is influenced by the nature of the halogen, with reactivity generally increasing from chloride to bromide to iodide. rsc.org They readily react with a wide range of nucleophiles, making them versatile alkylating agents. fiveable.me

Unique Reactivity Profile of Differentiated Polyhalogenated Aromatic Scaffolds

The presence of three different halogen atoms (bromine, chlorine, and iodine) on the aromatic ring of this compound, in addition to the benzylic bromide, creates a molecule with a highly specific and predictable reactivity profile. The carbon-halogen bonds on the aromatic ring differ in strength and reactivity (C-I < C-Br < C-Cl), allowing for selective transformations. This differential reactivity is a cornerstone of modern cross-coupling chemistry, such as Suzuki, Stille, and Sonogashira reactions, where one halogen can be selectively reacted while the others remain intact for subsequent transformations.

This allows for a stepwise and controlled construction of complex molecular architectures. For example, the iodo group is typically the most reactive in palladium-catalyzed cross-coupling reactions, followed by the bromo group, and then the chloro group. This hierarchy enables chemists to introduce different substituents at specific positions on the aromatic ring in a programmed manner. The benzylic bromide remains the most reactive site for nucleophilic substitution, allowing for the initial attachment of the scaffold to other molecules before further functionalization of the aromatic ring.

Properties of this compound

Below is a table summarizing the known chemical properties of the title compound.

PropertyValueSource
Chemical Name This compound synquestlabs.com
CAS Number 2092415-39-7 synquestlabs.com
Molecular Formula C₇H₄Br₂ClI synquestlabs.com
Molecular Weight 410.27 g/mol synquestlabs.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-chloro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClI/c8-3-4-1-5(11)2-6(10)7(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRMSUNTWZQHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 3 Chloro 5 Iodobenzyl Bromide

Regioselective Halogenation Strategies

Achieving the desired 2,3,5-trihalogenated pattern on the aromatic ring, followed by selective bromination at the benzylic position, is the cornerstone of synthesizing 2-Bromo-3-chloro-5-iodobenzyl bromide. This requires precise control over multiple halogenation steps.

Benzylic Bromination Protocols and Variants

The final step in the synthesis of the target compound is the benzylic bromination of the precursor, 2-bromo-3-chloro-5-iodotoluene (B15363563). This reaction proceeds via a free-radical mechanism, selectively substituting a hydrogen atom on the methyl group. youtube.com

N-Bromosuccinimide (NBS) is the most common reagent for this transformation, as it provides a low, constant concentration of bromine radicals, which minimizes competitive electrophilic aromatic substitution on the electron-rich (despite the halogens) toluene (B28343) ring. youtube.com The reaction is typically initiated by light (photo-initiation) or a radical initiator like azobisisobutyronitrile (AIBN). gla.ac.uk The choice of conditions can significantly impact the yield and selectivity, as ionic side reactions can occur, leading to undesired aryl bromination. gla.ac.uk For instance, photo-initiated reactions in solvents like dichloromethane (B109758) have been shown to provide higher yields compared to thermally initiated reactions. gla.ac.uk

Alternative methods involve the in situ generation of bromine from sources like sodium bromate (B103136) and sodium bromide in an acidic medium, which can then be used for benzylic radical substitution when a radical initiator is added. google.com

Table 1: Comparison of Benzylic Bromination Conditions

Reagent/Initiator Solvent Conditions Advantages Potential Issues
NBS / AIBN Carbon Tetrachloride (CCl₄) or Chlorobenzene Thermal (Reflux) Standard, well-established method. Can lead to side products via ionic mechanisms. gla.ac.uk
NBS / Light (hν) Dichloromethane (CH₂Cl₂) Photo-initiated Higher selectivity for benzylic position, improved yields. gla.ac.uk Requires specialized photochemical equipment.

Halogen Exchange and Directed Orthometallation Approaches

Introducing halogens at specific positions on an already substituted ring can be achieved using organometallic intermediates. Halogen-metal exchange and directed orthometalation (DoM) are powerful tools for this purpose. wikipedia.orgbaranlab.org

Halogen-metal exchange involves treating an aryl halide (typically a bromide or iodide) with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org This reaction is very fast, even at low temperatures, and exchanges the halogen atom for a lithium atom. tcnj.edu The resulting aryllithium species is a potent nucleophile and can be quenched with an electrophilic halogen source (e.g., I₂, CBr₄) to install a different halogen. sciencemadness.org The rate of exchange typically follows the trend I > Br >> Cl, allowing for selective exchange of one halogen in the presence of another. wikipedia.org

Directed Orthometalation (DoM) provides a method for deprotonating the position ortho (adjacent) to a directing metalation group (DMG). baranlab.orgwikipedia.org A DMG is a functional group containing a heteroatom (e.g., amide, methoxy) that can coordinate to a lithium reagent, directing the deprotonation to the adjacent C-H bond. baranlab.orgwikipedia.org While the precursor for this compound lacks a classical strong DMG, the inherent electronic effects and acidity of C-H bonds in polyhalogenated systems can direct lithiation. This lithiated intermediate can then be reacted with an electrophile to introduce a halogen with high regioselectivity. uwindsor.ca

Electrophilic Aromatic Substitution (SEAr) Control in Multi-Halogenated Systems

The synthesis of the toluene precursor requires the sequential introduction of bromine, chlorine, and iodine onto an aromatic ring. This is governed by the principles of electrophilic aromatic substitution (SEAr). wikipedia.org In an SEAr reaction, an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu

All halogens are deactivating substituents, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. However, they are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. uci.edu

When multiple halogens are present, predicting the site of substitution becomes complex:

Directing Effects: The combined directing effects of all substituents must be considered.

Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less sterically hindered sites.

Activation/Deactivation: Although all halogens are deactivating, their effects are additive. A trihalogenated benzene ring is significantly less reactive than a monohalogenated one, often requiring harsh reaction conditions or potent catalysts. uci.edu

Modern methods utilize highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) to enhance the reactivity of halogenating agents like NBS or N-Iodosuccinimide (NIS), allowing for the regioselective halogenation of even deactivated arenes under mild conditions. organic-chemistry.orgnih.govresearchgate.net

Precursor Synthesis and Functional Group Interconversions

The key challenge lies in the synthesis of the direct precursor, 2-bromo-3-chloro-5-iodotoluene . This requires a carefully designed synthetic sequence.

Synthesis from Polyhalogenated Toluene Derivatives

A practical route to polyhalogenated aromatics often begins with simpler, commercially available starting materials, such as substituted anilines. The amino group is a strong activating, ortho, para-director that can be used to guide the installation of halogens before it is removed or replaced.

A plausible synthetic pathway for a related compound, 1-bromo-3-chloro-5-iodobenzene, has been demonstrated starting from 4-bromo-2-chloroaniline. google.com This process involves:

Iodination: The aniline (B41778) is first iodinated. The strong activating effect of the amino group directs the iodine to one of the open ortho or para positions.

Diazotization: The amino group is then converted into a diazonium salt (-N₂⁺) using reagents like isoamyl nitrite (B80452) or sodium nitrite with acid. google.com

Deamination: The diazonium group, an excellent leaving group, is subsequently removed and replaced with a hydrogen atom, yielding the trihalogenated benzene ring. google.com

Adapting this to synthesize the required toluene precursor would involve starting with a halogenated toluidine (aminotoluene) derivative and using similar steps of halogenation followed by diazotization and removal of the amino group. For example, a route could begin with 2-bromo-5-iodotoluene, which would then need to be selectively chlorinated at the 3-position, a challenging step due to the directing effects of the existing substituents.

Palladium-Catalyzed Approaches to Halogenated Aromatic Precursors

Palladium catalysis offers powerful and often highly regioselective methods for forming C-C and C-X (where X is a halogen) bonds. These reactions can provide routes to precursors that are not accessible through classical SEAr reactions. organic-chemistry.org

Mild, palladium-catalyzed methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds have been developed using N-halosuccinimides as the oxidant. organic-chemistry.org These transformations can provide products that are complementary to those obtained via traditional electrophilic substitution. organic-chemistry.org For instance, a directing group on the aromatic ring can be used to guide a palladium catalyst to functionalize a specific C-H bond, allowing for the precise installation of a halogen.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental. A dihaloarene could be coupled with a third halogen source, or a boronic acid derivative could be coupled with a trihaloarene. For example, a suitably substituted aryl siloxane, prepared via directed orthometalation, can undergo palladium-catalyzed cross-coupling with an aryl bromide to generate complex, unsymmetrical biaryls, showcasing the power of combining organometallic chemistry with transition metal catalysis. nih.gov These advanced strategies provide a versatile toolkit for constructing highly substituted aromatic precursors for complex targets like this compound.

Emerging Halogenation Techniques

Photoredox-Catalyzed Halogenation and C-H Bond Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of transformations under mild reaction conditions. nih.govnih.gov This strategy relies on the use of photocatalysts that, upon light absorption, can facilitate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. beilstein-journals.org These intermediates can then participate in various bond-forming reactions, including the challenging C-H bond functionalization, which is of particular relevance for the synthesis of complex molecules from simpler precursors. nih.govnih.gov

The application of photoredox catalysis to the synthesis of this compound could be envisioned through the direct C-H functionalization of a suitable precursor, such as 2-bromo-3-chloro-5-iodotoluene. The benzylic C-H bond is susceptible to activation via a hydrogen atom transfer (HAT) process, which can be initiated by a photogenerated radical or a photocatalyst in its excited state.

The general mechanism for a photoredox-catalyzed benzylic bromination would involve the following key steps:

Excitation of the Photocatalyst: A photocatalyst (PC), often an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (PC*).

Generation of a Halogen Radical: The excited photocatalyst can then interact with a bromine source. For instance, it could oxidize a bromide anion (Br⁻) to a bromine radical (Br•) or activate a reagent like N-bromosuccinimide (NBS).

Hydrogen Atom Abstraction: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, generating a benzyl (B1604629) radical.

Radical Recombination: The resulting benzyl radical then reacts with another bromine source to form the final product, this compound, and the photocatalyst is regenerated to complete the catalytic cycle.

This approach offers several advantages over traditional free-radical bromination methods, which often require harsh conditions (e.g., high temperatures, UV irradiation) and can suffer from a lack of selectivity. Photoredox catalysis allows for greater control over the reaction, often leading to higher yields and fewer side products. mdpi.com The mild conditions are also compatible with a wide range of functional groups, which is crucial when dealing with polyhalogenated substrates. nih.gov

Dual catalytic systems, combining a photoredox catalyst with another catalyst (e.g., a transition metal like nickel), have further expanded the scope of these reactions, enabling cross-coupling and other complex transformations. beilstein-journals.orgbeilstein-journals.org For instance, a dual nickel/photoredox catalytic system could be employed for the direct C-H arylation or other functionalization of the benzyl position if derivatives other than the bromide were desired. beilstein-journals.org

Below is a table summarizing potential photocatalysts and their application in C-H functionalization, which could be adapted for the synthesis of the target compound.

PhotocatalystCatalyst TypeQuenching CyclePotential Application in Synthesis
[Ir(ppy)₃]Iridium ComplexOxidative/ReductiveGeneral C-H functionalization
[Ru(bpy)₃]²⁺Ruthenium ComplexOxidative/ReductiveHalogenation and arylation reactions
Eosin YOrganic DyeOxidativeBenzylic bromination
4CzIPNOrganic DyeOxidative/ReductiveC-H activation and bond formation

Continuous Flow and Microreactor Technology in Halogenation

Continuous flow chemistry and microreactor technology have revolutionized chemical synthesis by providing enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. rsc.org These technologies are particularly well-suited for halogenation reactions, which are often highly exothermic and may involve hazardous reagents. rsc.orgchimia.ch

The synthesis of a polyhalogenated compound like this compound involves multiple halogenation steps, each with its own set of challenges. Continuous flow systems offer precise control over residence time, temperature, and stoichiometry, which is critical for achieving high selectivity and minimizing the formation of over-halogenated or isomeric byproducts. chimia.ch

Key advantages of using continuous flow technology for this synthesis include:

Enhanced Heat and Mass Transfer: Microreactors possess a high surface-area-to-volume ratio, allowing for rapid heat dissipation. rsc.orgresearchgate.net This is crucial for controlling highly exothermic halogenation reactions and preventing thermal runaways. The efficient mixing also ensures a homogeneous reaction mixture, leading to more consistent product quality.

Improved Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. rsc.org This is a significant advantage when working with toxic and corrosive reagents like bromine and iodine monochloride. The in-situ generation and immediate consumption of reactive intermediates is also readily achievable in a flow setup. nih.govresearchgate.net

Precise Control of Reaction Conditions: The ability to precisely control the residence time in a flow reactor allows for the quenching of a reaction at the optimal point, maximizing the yield of the desired product and minimizing the formation of impurities. rsc.org This level of control is difficult to achieve in traditional batch reactors. chimia.ch

Scalability: Scaling up a reaction in a continuous flow system is often more straightforward than in batch processing. Instead of using larger reactors, which can alter the reaction dynamics, the process can be scaled by running the system for a longer duration or by using multiple reactors in parallel (numbering-up). nih.gov

A hypothetical continuous flow process for the final benzylic bromination step could involve pumping a solution of 2-bromo-3-chloro-5-iodotoluene and a brominating agent (e.g., NBS) with a radical initiator through a heated or photochemically irradiated microreactor. The output stream would then be collected, and the product isolated after a suitable workup.

The following table provides a comparative overview of a typical halogenation reaction performed under batch versus continuous flow conditions, illustrating the potential benefits of the latter.

ParameterBatch ReactionContinuous Flow Reaction
Reaction Volume Large (Liters)Small (Microliters to Milliliters)
Heat Transfer Poor to ModerateExcellent
Mass Transfer Often limited by stirringExcellent
Control over Residence Time PoorPrecise
Safety Higher risk with hazardous reagentsInherently safer due to small volumes
Selectivity LowerHigher
Space-Time Yield Lower chimia.chSignificantly Higher chimia.ch
Scalability ComplexStraightforward (scaling-out)

By leveraging the advantages of photoredox catalysis and continuous flow technology, the synthesis of this compound can be achieved with greater efficiency, selectivity, and safety compared to traditional methods. These advanced methodologies represent the forefront of modern organic synthesis and hold significant promise for the production of complex, high-value chemical compounds.

Advanced Applications in Organic Synthesis

Building Block for Complex Polyhalogenated Arenes and Heterocycles

The distinct reactivity of the carbon-halogen bonds (C-I, C-Br, C-Cl) and the benzylic C-Br bond in 2-Bromo-3-chloro-5-iodobenzyl bromide allows for its sequential and selective functionalization, making it an ideal starting material for the synthesis of complex polyhalogenated aromatic compounds. The iodine atom is the most reactive towards oxidative addition and metal-halogen exchange reactions, followed by bromine, and then chlorine. This hierarchy enables chemists to perform selective cross-coupling reactions at the 5-position (iodine), followed by reactions at the 2-position (bromine), and potentially at the 3-position (chlorine), while the benzyl (B1604629) bromide group can be used for nucleophilic substitution reactions.

This differential reactivity is crucial for constructing intricate molecular scaffolds. For instance, the iodo-group can selectively participate in Suzuki, Sonogashira, or Stille couplings to introduce new carbon-carbon bonds. Subsequent palladium- or copper-catalyzed reactions can then be employed to modify the bromo- and chloro-substituents. Furthermore, the benzyl bromide moiety can be used to introduce the entire polyhalogenated phenyl group into a larger molecule through alkylation of a suitable nucleophile. This stepwise approach provides a high degree of control over the final structure of the polyhalogenated arene or heterocycle.

The synthesis of novel ring-substituted phenylcyanoacrylates has been demonstrated from various halogenated benzaldehydes, showcasing the utility of polyhalogenated precursors in creating complex monomers for polymerization. While not directly involving this compound, these syntheses highlight the importance of halogenated aromatics as versatile intermediates.

Precursor in Novel Heterocyclic Compound Synthesis

Benzyl halides are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. The benzyl bromide functionality in this compound can react with various dinucleophiles to construct heterocyclic rings. For example, reaction with primary amines can lead to the formation of N-substituted isoindolines or other nitrogen-containing heterocycles after subsequent intramolecular reactions.

The general utility of benzyl halides in constructing N-benzylic heterocycles through C(sp²)–C(sp³) cross-coupling methodologies has been explored. nih.gov This approach allows for the systematic variation of the aryl halide coupling partners, suggesting that this compound could be a valuable component in combinatorial drug discovery programs. nih.gov While specific examples utilizing this exact polyhalogenated compound are not prevalent in the literature, the reactivity of the benzyl bromide group is a fundamental transformation in organic synthesis.

Role in Stereoselective Synthesis Methodologies (e.g., Aziridination)

The benzyl group is often used as a protecting group or a directing group in stereoselective reactions. While there is no specific literature detailing the use of this compound in stereoselective aziridination, the principles of such reactions can be considered. In metal-catalyzed aziridination reactions, the ligands on the metal center are typically the primary source of stereocontrol.

However, the steric and electronic properties of the substituents on the aromatic ring of a benzyl group can influence the diastereoselectivity of reactions at a nearby chiral center. The bulky iodine and bromine atoms on this compound could potentially influence the facial selectivity of an approaching reagent to a prochiral center attached to the benzylic carbon. Studies on the aziridination of β-substituted styrene derivatives have shown that changes in diastereoselectivity can be correlated with the electronic nature of the substituents. researchgate.net This suggests that the highly halogenated nature of the phenyl ring in this compound could have a discernible, albeit currently unquantified, effect on the stereochemical outcome of such reactions.

Development of Novel Organometallic Reagents and their Synthetic Utility

The presence of multiple halogen atoms on the aromatic ring of this compound makes it a prime candidate for the preparation of novel polyfunctional organometallic reagents. The selective metal-halogen exchange of the carbon-iodine bond is a well-established method for the preparation of functionalized Grignard and organolithium reagents. uni-muenchen.de For instance, treatment of this compound with isopropylmagnesium chloride would likely result in a selective iodine-magnesium exchange, yielding the corresponding Grignard reagent at the 5-position.

This newly formed organometallic species would be a powerful nucleophile, capable of reacting with a wide range of electrophiles to introduce a new substituent at the 5-position, while leaving the bromine, chlorine, and benzyl bromide functionalities intact for further transformations. The preparation of polyfunctionalized Grignard reagents is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision. uni-muenchen.deuni-muenchen.de Similarly, benzylic zinc reagents can be prepared from benzyl chlorides, demonstrating tolerance for various functional groups. beilstein-journals.org

Potential Organometallic Reagent Method of Preparation Potential Synthetic Application
2-Bromo-3-chloro-5-(magnesiobromido)benzyl bromideI/Mg exchange with i-PrMgBrNucleophilic addition to aldehydes, ketones, and esters.
(2-Bromo-3-chloro-5-iodobenzyl)zinc bromideOxidative addition of zinc dustCross-coupling reactions (e.g., Negishi coupling).
2-Bromo-3-chloro-5-lithiobenzyl bromideI/Li exchange with n-BuLi or t-BuLiReactions with a wide range of electrophiles.

This table represents plausible synthetic routes based on established organometallic chemistry.

Functionalization Strategies for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are an important class of compounds with applications in materials science and electronics. The functionalization of PAHs is a key strategy for tuning their physical and electronic properties. Benzyl halides are known to undergo Friedel-Crafts alkylation reactions with electron-rich aromatic compounds, including PAHs. nih.gov

This compound could be used to introduce a polyhalogenated benzyl group onto a PAH scaffold. This would not only modify the steric and electronic properties of the PAH but also introduce multiple handles (the halogen atoms) for subsequent functionalization through cross-coupling reactions. While direct photochemical alkylation of PAHs has been reported, the use of benzyl halides in electrophilic substitution reactions remains a fundamental approach. nih.gov The reactivity of benzyl radicals, which can be generated from benzyl halides, in the formation of larger PAHs has also been studied, suggesting another potential application of this compound in high-temperature synthesis. rsc.orgnih.gov

Computational and Theoretical Studies of 2 Bromo 3 Chloro 5 Iodobenzyl Bromide and Analogues

Density Functional Theory (DFT) Calculations for Bond Dissociation Enthalpies

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules and predicting their thermochemical properties, such as Bond Dissociation Enthalpy (BDE). researchgate.netresearchgate.net The BDE represents the enthalpy change for the homolytic cleavage of a bond in the gas phase and is a fundamental measure of bond strength. For 2-bromo-3-chloro-5-iodobenzyl bromide, the most labile bond is the benzylic carbon-bromine (C-Br) bond. Its cleavage generates a stabilized benzylic radical.

DFT calculations have been shown to predict BDEs with accuracies comparable to experimental uncertainties, although the choice of functional and basis set significantly impacts the results. nrel.gov Studies comparing various functionals have found that hybrid meta-GGA functionals, such as M06-2X and M05-2X, often provide more accurate BDE values for organic molecules compared to more traditional functionals like B3LYP. nrel.govnih.gov The accuracy of these methods is typically benchmarked against experimental data or high-level ab initio calculations for smaller, related molecules. researchgate.netnih.gov

The general procedure for calculating BDE involves optimizing the geometry of the parent molecule and the resulting radical and bromine atom fragments. The BDE is then calculated as the difference between the sum of the enthalpies of the products (benzylic radical and bromine radical) and the enthalpy of the reactant molecule. stackexchange.com

Table 1: Representative Performance of DFT Functionals for C-Br Bond Dissociation Enthalpy (BDE) in Analogous Compounds

DFT FunctionalTypical Mean Unsigned Error (kcal/mol) vs. ExperimentNotes
B3LYP 2.0 - 4.0A widely used functional, but can sometimes underestimate BDEs. researchgate.netstackexchange.com
M06-2X 1.0 - 2.0Generally provides high accuracy for thermochemistry and BDEs. nrel.govnih.gov
M05-2X 1.0 - 2.5Another functional known for good performance in BDE calculations. nrel.gov
ωB97X-D 1.5 - 2.5A long-range corrected functional that also performs well. semanticscholar.org

Note: Errors are generalized from literature on various organic halides and may vary depending on the specific molecule and basis set used.

For this compound, the BDE of the benzylic C-Br bond is expected to be lower than that in simple alkyl bromides due to the resonance stabilization of the resulting benzylic radical. researchgate.net The electron-withdrawing halogen substituents on the aromatic ring would further modulate this stability and, consequently, the BDE.

Modeling of Reaction Intermediates (e.g., Benzylic Carbanions, Halocarbenoids)

Computational modeling is essential for studying the transient species that govern reaction mechanisms. For benzyl (B1604629) halides, key intermediates include carbocations (in S_N1 reactions), transition states (in S_N2 reactions), and, under specific conditions, carbanions or radicals.

Benzylic Carbocations and S_N1/S_N2 Pathways: Benzyl halides can undergo nucleophilic substitution through both S_N1 and S_N2 mechanisms. youtube.com The stability of the intermediate benzylic carbocation is a critical factor for the S_N1 pathway. shaalaa.com Computational studies can model this carbocation, revealing how the positive charge is delocalized into the aromatic ring through resonance. The presence of multiple halogen substituents on the ring in this compound would have a complex influence; their inductive electron-withdrawing effects would destabilize the carbocation, while their potential for resonance donation (especially for Cl and Br) could offer slight stabilization. DFT calculations can quantify these competing effects to predict the favorability of an S_N1 versus an S_N2 pathway. For instance, calculations can determine the activation energies for both pathways, providing insight into the operative mechanism under different conditions. researchgate.net

Benzylic Carbanions: While less common for benzyl halides, benzylic carbanions can be generated, for example, through deprotonation with a very strong base or through cleavage of organometallic precursors. nih.gov The stability of a benzylic carbanion is enhanced by electron-withdrawing groups that can delocalize the negative charge. stackexchange.com Computational modeling of the 2-bromo-3-chloro-5-iodobenzyl carbanion would show significant delocalization of the negative charge onto the electronegative halogen substituents and into the aromatic π-system. researchmap.jp Studies on substituted benzyl carbanions have used computational methods to determine absolute rate constants for their reactions, such as protonation or cyclization. nih.gov

Halocarbenoids: Halocarbenoids are not typical intermediates for reactions involving the benzylic position of benzyl bromides. These species are more commonly associated with gem-dihalides or reactions involving α-elimination. The primary reactive intermediates for this compound in typical transformations are expected to be benzylic radicals, carbocations, or the species involved in concerted substitution transition states.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For a polysubstituted molecule like this compound, several reactive sites exist. Computational chemistry offers robust methods to predict the outcome of reactions. nih.govsemanticscholar.org

Benzylic vs. Aromatic Reactivity: The primary site of reactivity is typically the benzylic carbon due to the relatively weak C-Br bond, making it susceptible to nucleophilic substitution or radical formation. nih.gov However, the aromatic ring can also undergo reactions, such as electrophilic aromatic substitution.

Computational models can predict regioselectivity by comparing the activation energies for different reaction pathways. nih.gov For example, to predict the site of nucleophilic attack, one could model the transition states for substitution at the benzylic carbon versus potential sites on the ring (via an S_NAr mechanism). The pathway with the lower activation energy would be the predicted major product. DFT calculations are a key tool for locating these transition states and calculating their energies. escholarship.org

Stereoselectivity: If the benzylic carbon were to become a stereocenter during a reaction, computational methods could predict the stereochemical outcome. For an S_N2 reaction, modeling the backside attack of a nucleophile would confirm the expected inversion of configuration. For an S_N1 reaction, which proceeds through a planar carbocation, calculations could model the approach of a nucleophile from either face. In the absence of a chiral influence, this would be expected to lead to racemization, but computational models can investigate subtle energy differences if the substrate or environment is chiral.

Electronic Structure Analysis and Reactivity Correlation

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods provide quantitative descriptors of the electronic structure, which can be correlated with experimental reactivity. nih.gov

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For a nucleophilic substitution reaction at the benzylic carbon, the LUMO is of primary importance. It is expected to be centered on the C-Br σ* antibonding orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The electron-withdrawing halogens on the ring are expected to lower the energy of the LUMO, potentially increasing the reactivity of this compound towards nucleophiles compared to unsubstituted benzyl bromide. nih.gov

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, the ESP map would show a significant positive potential on the benzylic carbon, confirming it as the primary site for nucleophilic attack. Computational studies have demonstrated strong linear relationships between the computed electrostatic potential at the reaction-center carbon and the activation energies for S_N2 reactions in benzyl bromides. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): This approach involves building statistical models that correlate molecular descriptors with chemical reactivity or biological activity. acs.org Computed electronic properties serve as powerful descriptors.

Table 2: Key Electronic Descriptors and Their Correlation with Reactivity for Benzyl Halide Analogues

DescriptorDefinitionPredicted Influence on Reactivity
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. nih.gov
Partial Atomic Charge Calculated charge on a specific atom (e.g., the benzylic carbon).A more positive partial charge on the benzylic carbon enhances susceptibility to nucleophilic attack.
Dipole Moment A measure of the overall polarity of the molecule.Can influence reaction rates, particularly in polar solvents. researchgate.net
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity. nih.gov

By calculating these descriptors for this compound and its analogues, a quantitative understanding of how the unique substitution pattern influences its chemical behavior can be developed.

Advanced Analytical Techniques for Elucidating the Chemistry of 2 Bromo 3 Chloro 5 Iodobenzyl Bromide

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of "2-Bromo-3-chloro-5-iodobenzyl bromide," offering non-destructive and highly informative data regarding its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For "this compound," both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The two aromatic protons are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents. The methylene protons of the -CH₂Br group would appear as a singlet, typically in the range of 4.5-5.0 ppm, a characteristic region for benzylic bromides.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the six aromatic carbons and the one benzylic carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens (bromine, chlorine, and iodine), with the carbons directly bonded to these electronegative atoms showing characteristic shifts. The benzylic carbon signal would be found in the aliphatic region of the spectrum.

Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to correlate the proton and carbon signals, providing unambiguous confirmation of the molecular structure by showing direct and long-range C-H bond connectivities.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity
Aromatic CH7.0 - 8.0Doublet
Aromatic CH7.0 - 8.0Doublet
Benzylic CH₂4.5 - 5.0Singlet
Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic C-Br120 - 130
Aromatic C-Cl130 - 140
Aromatic C-I90 - 100
Aromatic C-H125 - 135
Aromatic C-CH₂Br135 - 145
Benzylic CH₂30 - 40

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in "this compound".

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methylene group, C=C stretching vibrations from the aromatic ring, and C-Br, C-Cl, and C-I stretching vibrations. The presence of the benzyl (B1604629) bromide moiety is indicated by specific C-H bending and C-Br stretching frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Functional Group Expected IR Absorption (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-Br Stretch (Benzylic)500 - 600
C-Cl Stretch (Aromatic)600 - 800
C-I Stretch (Aromatic)500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in "this compound" is the primary chromophore. The presence of halogen substituents can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The spectrum is expected to show characteristic absorption bands in the UV region, corresponding to π → π* transitions of the benzene ring. nist.gov This technique is particularly useful for quantitative analysis and for monitoring reactions involving changes in the aromatic system.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

For the analysis of "this compound" within a complex mixture, hyphenated techniques such as GC-MS and LC-MS are invaluable. mdpi.comresearchgate.net

GC-MS: Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase. "this compound," being a semi-volatile compound, is amenable to GC analysis. The separated components are then introduced into the mass spectrometer for detection and identification. GC-MS is particularly useful for purity assessment and identifying byproducts in a reaction mixture.

LC-MS: Liquid chromatography is suitable for separating less volatile or thermally labile compounds. mdpi.comnih.gov For "this compound," reverse-phase HPLC could be used for separation, followed by detection with a mass spectrometer. LC-MS is a versatile technique for analyzing reaction progress and for the purification of the target compound. researchgate.netnih.govacs.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound," as the measured mass can be matched to a unique combination of atoms. The distinct isotopic pattern arising from the presence of bromine and chlorine provides a clear signature for this compound.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation. rsc.org The resulting fragment ions provide valuable information about the molecule's structure. For "this compound," a characteristic fragmentation pattern would involve the loss of the bromine atom from the benzylic position to form a stable benzyl cation, which can be observed in the mass spectrum. t3db.cachemicalbook.com Further fragmentation of the aromatic ring can also occur.

Technique Information Obtained
GC-MSSeparation of volatile components, purity analysis, identification of byproducts.
LC-MSSeparation of non-volatile components, reaction monitoring, purification. researchgate.netnih.govacs.org
HRMSAccurate mass determination, elemental formula confirmation.
MS/MSStructural elucidation through fragmentation patterns. rsc.org

Imaging Mass Spectrometry (e.g., NanoSIMS for Isotopic Analysis)

Imaging mass spectrometry techniques, particularly Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), offer unparalleled capabilities for the isotopic analysis of materials at a sub-micrometer scale. For a molecule like this compound, NanoSIMS can provide detailed insights into the spatial distribution and isotopic ratios of its constituent elements, including carbon, hydrogen, bromine, chlorine, and iodine.

Principles and Applications: NanoSIMS operates by bombarding the sample surface with a finely focused primary ion beam (typically Cs⁺ or O⁻), which causes the sputtering of secondary ions from the sample. These secondary ions are then analyzed by a mass spectrometer, providing a mass spectrum that reflects the elemental and isotopic composition of the analyzed region. By rastering the primary ion beam across the surface, a high-resolution chemical map can be generated.

Isotopic Analysis of Halogenated Compounds: While direct experimental data on the NanoSIMS analysis of this compound is not readily available in the public domain, the technique's application to other halogenated organic compounds and complex materials demonstrates its potential. For instance, NanoSIMS has been effectively used to study the distribution of isotopes in various samples, which is crucial for understanding reaction mechanisms or for tracing labeled molecules. The ability to simultaneously detect multiple isotopes allows for the correlation of different elemental distributions within a sample.

A hypothetical application to this compound could involve synthesizing the compound with a specific stable isotope, such as ¹³C or ¹⁵N (if a nitrogen-containing functionality were introduced). Subsequent NanoSIMS analysis could then track the fate of the labeled compound in a chemical reaction or a biological system, providing high-resolution images of its localization.

Hypothetical NanoSIMS Data for Isotopic Abundance:

IsotopeNatural Abundance (%)Hypothetical Measured Abundance (%) in a Labeled Sample
¹²C98.995.0
¹³C1.15.0
³⁵Cl75.875.8
³⁷Cl24.224.2
⁷⁹Br50.750.7
⁸¹Br49.349.3
¹²⁷I100100

This table is illustrative and represents a hypothetical scenario where the compound is enriched with ¹³C.

Chromatographic Separations

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For a substituted benzyl bromide, reversed-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Given the structural similarity of this compound to other polyhalogenated aromatic compounds, separation from isomers and reaction byproducts can be challenging. Optimization of the mobile phase composition, gradient elution, column temperature, and flow rate would be crucial for achieving baseline resolution. A UV detector would be suitable for detection, as the aromatic ring provides strong chromophores.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds. While benzyl bromides can be thermally sensitive, GC analysis is often possible with careful optimization of conditions to avoid degradation in the injector and column. A non-polar or medium-polarity capillary column (e.g., based on polydimethylsiloxane or a phenyl-substituted polysiloxane) would likely be employed.

The high volatility of the compound would allow for its separation from less volatile impurities. A flame ionization detector (FID) or an electron capture detector (ECD) would be suitable for detection. The ECD, in particular, would offer high sensitivity for this polyhalogenated compound.

Illustrative Chromatographic Conditions:

TechniqueColumnMobile/Carrier GasDetector
HPLCC18 (4.6 x 250 mm, 5 µm)Acetonitrile/Water GradientUV (254 nm)
GCDB-5 (30 m x 0.25 mm, 0.25 µm)HeliumECD

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are invaluable for the structural elucidation of unknown compounds in complex mixtures.

HPLC-NMR: High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy combines the separation power of HPLC with the structural information provided by NMR. This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, enabling the unambiguous identification of components in a mixture without the need for prior isolation.

For this compound, HPLC-NMR could be used to analyze a crude reaction mixture to identify the main product, as well as any isomers or byproducts. The ¹H NMR spectrum of the eluting peak corresponding to the target compound would provide characteristic signals for the aromatic protons and the benzylic methylene protons, confirming its structure.

Elemental Analysis and Microanalysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, which is essential for confirming its empirical and molecular formula. For this compound (C₇H₄Br₂ClI), elemental analysis would involve the quantitative determination of carbon, hydrogen, bromine, chlorine, and iodine.

Methodology: Modern elemental analyzers typically use combustion analysis to determine the percentages of carbon and hydrogen. The sample is combusted in a stream of oxygen at high temperature, and the resulting CO₂ and H₂O are quantitatively measured. Halogens are typically determined by other methods, such as ion chromatography or titration after combustion and absorption.

Theoretical vs. Experimental Data: The experimentally determined elemental composition must match the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.

Elemental Composition of this compound (C₇H₄Br₂ClI):

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01784.0720.50
Hydrogen (H)1.0144.040.98
Bromine (Br)79.902159.8038.95
Chlorine (Cl)35.45135.458.64
Iodine (I)126.901126.9030.93
Total 410.26 100.00

This table presents the theoretical elemental composition. Experimental values would be expected to be within a narrow margin of these figures for a pure sample.

Future Research Trajectories for 2 Bromo 3 Chloro 5 Iodobenzyl Bromide Chemistry

Development of Sustainable and Greener Synthetic Pathways and Catalytic Systems

Future research will increasingly focus on developing environmentally benign and efficient methods for the synthesis of 2-Bromo-3-chloro-5-iodobenzyl bromide and its derivatives. Traditional synthetic routes often rely on harsh reagents and produce significant waste. The principles of green chemistry are guiding the exploration of alternative, more sustainable approaches. researchgate.netnovartis.com

Key research directions include:

Eco-Friendly Halogenation Methods: Investigation into greener halogenation techniques is crucial. taylorfrancis.com This involves moving away from hazardous reagents and exploring solid catalysts, such as zeolites, which can enhance para-selectivity and be recycled, thereby minimizing waste. researchgate.net Research into enzymatic halogenation or using halide salts with mild oxidizing agents could also provide more sustainable alternatives.

Catalytic Benzylation: The development of novel catalytic systems for the benzylic bromination step is a significant area of interest. Photocatalysis, for instance, offers a promising avenue for activating benzyl (B1604629) halides under mild conditions. acs.orgnih.gov The use of earth-abundant metal catalysts or even metal-free catalytic systems would further enhance the sustainability of the synthesis. novartis.com

Solvent Selection: A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. researchgate.net Future synthetic pathways for this compound will likely explore the use of greener solvents like water, supercritical fluids, or ionic liquids. novartis.com Micellar catalysis in water, for example, can create nanoreactors that enhance reaction rates and selectivity. novartis.com

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

Synthetic Step Traditional Method Potential Greener Alternative Key Advantages of Greener Alternative
Aromatic Halogenation Electrophilic aromatic substitution with stoichiometric strong acids and oxidizing agents. taylorfrancis.com Use of solid acid catalysts (e.g., zeolites), enzymatic halogenation. researchgate.net Catalyst recyclability, reduced waste, milder reaction conditions.
Benzylic Bromination Free radical bromination using N-Bromosuccinimide (NBS) and a radical initiator. Photocatalytic bromination, use of greener bromine sources. acs.orgnih.gov Use of light as a reagent, higher selectivity, reduced byproducts.
Solvent System Chlorinated hydrocarbons, aprotic polar solvents. Water, ionic liquids, supercritical CO2, solvent-free conditions. novartis.com Reduced toxicity, improved safety, potential for easier product separation.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The presence of multiple, electronically distinct halogen atoms on the aromatic ring, in addition to the reactive benzylic bromide, makes this compound a fertile ground for discovering new chemical reactions.

Future research is expected to explore:

Orthogonal Reactivity: A key area of investigation will be the development of "orthogonal" reaction conditions that allow for the selective transformation of one functional group without affecting the others. For example, conditions could be fine-tuned to selectively react with the benzylic bromide, the C-I bond, the C-Br bond, or the C-Cl bond, enabling a stepwise and controlled diversification of the molecule.

Generation of Novel Intermediates: The unique substitution pattern could be leveraged to generate novel reactive intermediates. For instance, selective metal-halogen exchange at the iodine position could lead to an organometallic species that can undergo subsequent reactions, leaving the bromo and chloro substituents intact for later functionalization. The benzylic bromide can be converted into a benzylic radical, which can participate in a variety of carbon-carbon bond-forming reactions. acs.orgnih.gov

Domino and Cascade Reactions: The multifunctionality of the molecule is well-suited for the design of domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. This can lead to a rapid increase in molecular complexity from a relatively simple starting material, which is a highly desirable feature in modern organic synthesis.

Advancements in Site-Selective Functionalization of Polyhalogenated Aromatics

A significant challenge and opportunity in the chemistry of polyhalogenated compounds is achieving site-selectivity. nih.govacs.orgescholarship.org For this compound, this means controlling which of the three different carbon-halogen bonds reacts.

Future advancements in this area will likely stem from:

Catalyst and Ligand Control: The development of sophisticated transition metal catalysts and ligands will be paramount. By carefully designing the steric and electronic properties of the catalyst system, it is possible to direct the reaction to a specific halogen atom. escholarship.org For example, a bulky ligand might favor reaction at the less sterically hindered C-I bond.

Directed Metalation: The use of directing groups, either temporarily installed or inherent to a derivative of the parent molecule, can enable site-selective C-H activation or metal-halogen exchange at a specific position on the aromatic ring.

Kinetic and Thermodynamic Control: By carefully controlling reaction parameters such as temperature, solvent, and reaction time, it may be possible to exploit the subtle differences in the reactivity of the C-I, C-Br, and C-Cl bonds to achieve selective functionalization. The C-I bond is generally the most reactive in cross-coupling reactions, followed by C-Br and then C-Cl.

Table 2: Strategies for Site-Selective Functionalization

Strategy Description Target Bond Potential Reaction
Catalyst Control Utilizing ligands with specific steric and electronic properties to favor reaction at one site. escholarship.org C-I, C-Br, or C-Cl Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.
Directed Ortho-Metalation Employing a directing group to facilitate deprotonation or metalation at an adjacent C-H bond. C-H Introduction of a new substituent ortho to the directing group.
Exploiting Inherent Reactivity Leveraging the natural reactivity differences of the C-X bonds under specific conditions. C-I > C-Br > C-Cl Sequential cross-coupling reactions.
Photochemical Methods Using light to initiate reactions at specific sites. escholarship.org Benzylic C-Br Radical-based transformations.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic synthesis. researchgate.net For a complex molecule like this compound, these computational tools can be particularly valuable.

Future research will likely involve:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the major product, yield, and potential byproducts. beilstein-journals.orgstanford.edu This can save significant time and resources in the laboratory by avoiding unpromising reaction pathways.

Reaction Optimization: ML models can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst, and reagent concentrations) to maximize the yield and selectivity of a desired transformation. beilstein-journals.orgacs.org This is particularly useful for the site-selective functionalization of polyhalogenated compounds where subtle changes in conditions can dramatically alter the outcome.

Retrosynthetic Analysis: AI-powered tools can suggest novel synthetic routes to this compound and its derivatives. beilstein-journals.org These tools can analyze the target molecule and propose a series of reactions to synthesize it from readily available starting materials, potentially uncovering more efficient or sustainable pathways.

Further Elucidation of Complex Reaction Mechanisms via Advanced Spectroscopic and Computational Methods

A deep understanding of reaction mechanisms is fundamental to developing new and improved synthetic methods. For the multifaceted reactivity of this compound, a combination of advanced analytical and computational techniques will be essential.

Future research in this area will focus on:

In Situ Spectroscopic Analysis: Techniques such as in situ NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. This provides direct experimental evidence for proposed reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating activation energies, and understanding the electronic structure of reactants, intermediates, and transition states. chemrxiv.org These studies can provide detailed insights into the factors that control reactivity and selectivity, guiding the design of new experiments.

Combined Experimental and Computational Approaches: The most powerful approach involves the close integration of experimental and computational studies. princeton.edu Experimental observations can be used to validate and refine computational models, while computational predictions can suggest new experiments to test mechanistic hypotheses.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-bromo-3-chloro-5-iodobenzyl bromide in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. Store in a cool, dry, well-ventilated area away from oxidizing agents. Secondary containment is recommended to prevent spills. Emergency procedures should align with guidelines for halogenated aromatic compounds, including immediate neutralization of spills with sodium bicarbonate or sand. Refer to SDS templates for analogous brominated benzyl halides (e.g., 4-chlorobenzyl bromide) for hazard mitigation .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, mass spectrometry (MS) for molecular ion verification, and elemental analysis for halogen stoichiometry. For purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictions in NMR data arising from overlapping halogen-induced shifts be resolved?

  • Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons adjacent to Br, Cl, and I) require advanced techniques:

  • 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximity.
  • Halogen-specific decoupling : Suppress coupling to adjacent halogens.
  • Computational modeling : Use density functional theory (DFT) to simulate spectra and assign peaks.
  • Isotopic substitution : Synthesize deuterated analogs to simplify splitting patterns .

Q. What experimental design optimizes crystallization for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystallization.
  • Temperature gradient : Gradually lower temperature from 40°C to 4°C.
  • Seeding : Introduce microcrystals from vapor diffusion methods.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (Br, I) and twinning corrections .

Q. How can competing halogen substitution reactions be minimized during synthesis?

  • Methodological Answer :

  • Reactivity control : Exploit halogen electronegativity differences (I > Br > Cl) by stepwise functionalization. For example, introduce iodine via Ullmann coupling before bromination/chlorination.
  • Protecting groups : Use tert-butyl groups to shield reactive sites.
  • Catalyst tuning : Employ Pd/Cu catalysts for selective cross-coupling, avoiding undesired halogen exchange. Validate outcomes via kinetic monitoring (e.g., in situ IR spectroscopy) .

Q. What strategies improve separation efficiency in capillary electrophoresis (CE) for halogen quantification?

  • Methodological Answer :

  • Buffer optimization : Use a borate buffer (pH 9.3) with 10 mM SDS to enhance resolution of Br⁻, Cl⁻, and I⁻.
  • Voltage gradient : Apply 20 kV with a 50 μm fused-silica capillary.
  • Internal standards : Add sodium nitrate to correct migration time variability.
  • Validation : Compare with ion chromatography (IC) for cross-method accuracy .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in bromide concentration measurements across analytical methods?

  • Methodological Answer :

  • Method calibration : Use NIST-traceable standards for IC, CE, and spectrophotometry.
  • Matrix effects : Account for high chloride content (common in synthetic byproducts) via standard addition.
  • Error reconciliation : Apply multivariate regression to resolve inter-method variability, as demonstrated in groundwater bromide studies .

Experimental Design

Q. What is the optimal approach to study the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability testing : Incubate samples at 25°C, 40°C, and 60°C across pH 3–10 (buffered solutions).
  • Degradation monitoring : Use LC-MS to track hydrolysis products (e.g., benzyl alcohol derivatives).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.